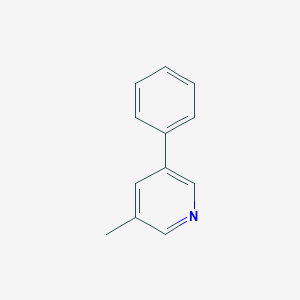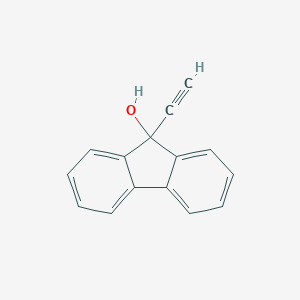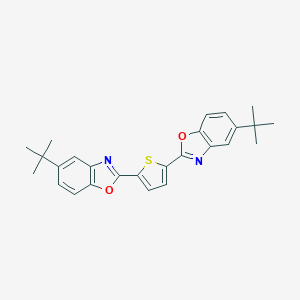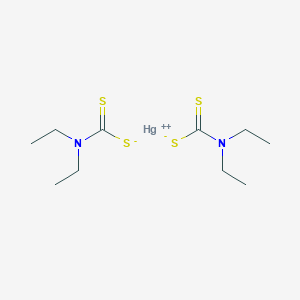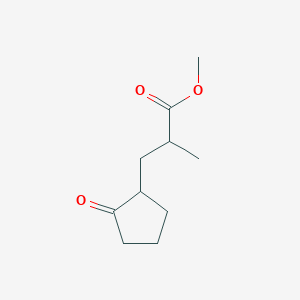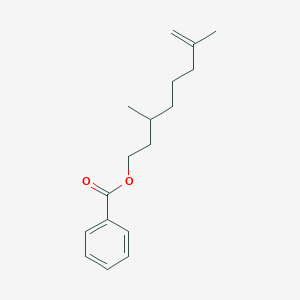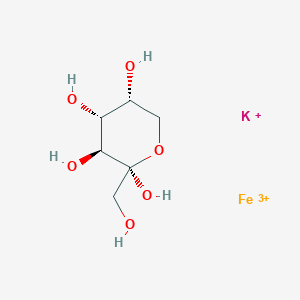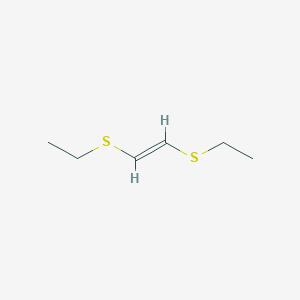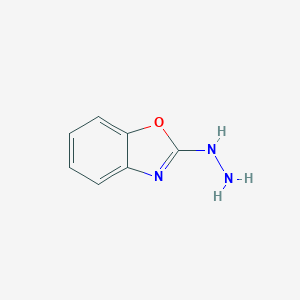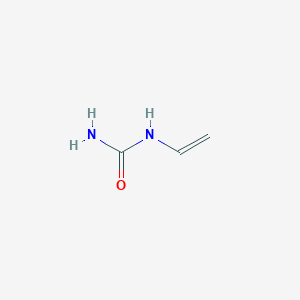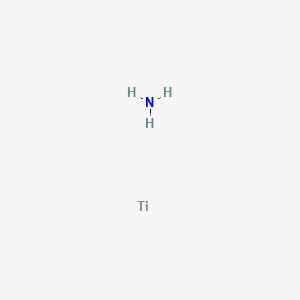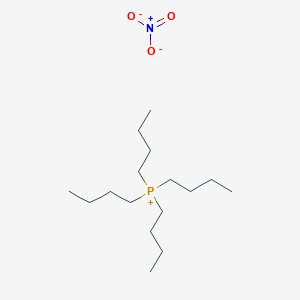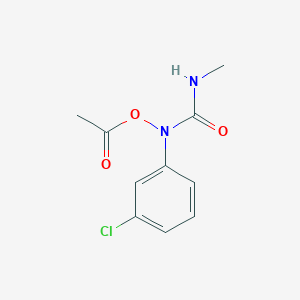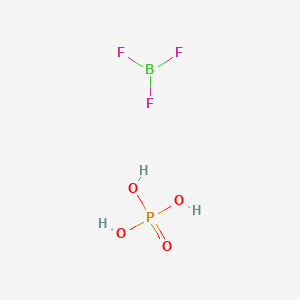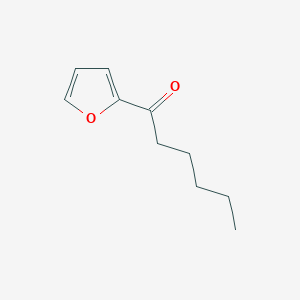
2-ヘキサノイルフラン
概要
説明
2-Hexanoylfuran, also known as 1-(2-furanyl)-1-hexanone, is an organic compound with the molecular formula C10H14O2. It is a furan derivative with a hexanoyl group attached to the second position of the furan ring. This compound is known for its distinctive sweet, fruity, and green aroma, making it valuable in the flavor and fragrance industry .
科学的研究の応用
2-Hexanoylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although it is not yet widely used in medicine.
Industry: It is primarily used in the flavor and fragrance industry due to its pleasant aroma.
準備方法
Synthetic Routes and Reaction Conditions: 2-Hexanoylfuran can be synthesized through the Friedel-Crafts acylation of furan with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of 2-Hexanoylfuran involves the same Friedel-Crafts acylation process but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization .
化学反応の分析
Types of Reactions: 2-Hexanoylfuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 2-Hexanoylfuran can yield alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Hexanoic acid or other carboxylic acids.
Reduction: Hexanol or other alcohols.
Substitution: Various substituted furans depending on the electrophile used.
作用機序
The mechanism of action of 2-Hexanoylfuran is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may exert its effects through interactions with cellular membranes or specific enzymes. Further research is needed to elucidate the exact molecular mechanisms involved .
類似化合物との比較
- 2-Furyl n-pentyl ketone
- 1-Hexanone, 1-(2-furanyl)
- 1-(2-Furyl)-1-hexanone
- Pentyl 2-furyl ketone
Comparison: 2-Hexanoylfuran is unique due to its specific structure, which imparts distinct aromatic properties. Compared to similar compounds, it has a more pronounced sweet and fruity aroma, making it particularly valuable in the flavor and fragrance industry. Its chemical reactivity is also influenced by the presence of the furan ring, which can undergo various electrophilic substitution reactions .
特性
IUPAC Name |
1-(furan-2-yl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAYWSBSIJVIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065760 | |
| Record name | 1-Hexanone, 1-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Apricot, peach-like aroma | |
| Record name | Pentyl 2-furyl ketone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1503/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Pentyl 2-furyl ketone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1503/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.992-0.998 | |
| Record name | Pentyl 2-furyl ketone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1503/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14360-50-0 | |
| Record name | 2-Hexanoylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14360-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furyl pentyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014360500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexanone, 1-(2-furanyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexanone, 1-(2-furanyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexanone, 1-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-furyl)hexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FURYL PENTYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53176V524S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pentyl 2-furyl ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032462 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of 2-hexanoylfuran and what is its main characteristic?
A1: 2-Hexanoylfuran is a major volatile compound found in the essential oil of Perilla frutescens (also known as Chinese basil). [, ] It is likely responsible for the plant's distinctive odor. []
Q2: What are the potential applications of 2-hexanoylfuran?
A2: Research suggests that 2-hexanoylfuran exhibits insecticidal activity, particularly against mosquitos. Studies demonstrate its effectiveness against mosquito larvae, eggs, and adults, highlighting its potential as a plant-based biopesticide. []
Q3: How does 2-hexanoylfuran affect mosquitos?
A3: While the precise mechanism of action is not fully elucidated within these studies, 2-hexanoylfuran demonstrates larvicidal and ovicidal activity, suggesting it disrupts essential developmental processes in mosquitos. Additionally, it exhibits repellent and oviposition deterrence properties, further contributing to its potential for mosquito control. []
Q4: What is the chemical structure of 2-hexanoylfuran?
A4: While the provided abstracts don't explicitly state the molecular formula or weight, they identify 2-hexanoylfuran as the main component of Perilla essential oil. Its name indicates a furan ring structure with a hexanoyl (six-carbon acyl) substituent. Further investigation using resources like PubChem or ChemSpider can provide detailed structural information.
Q5: How does the antioxidant activity of Perilla essential oil relate to 2-hexanoylfuran?
A6: While Perilla essential oil demonstrates antioxidant activity, specifically DPPH radical scavenging activity in the leaves and OH radical scavenging activity in the seeds, these properties are not directly attributed to 2-hexanoylfuran. [] Further research is required to determine if 2-hexanoylfuran contributes to the overall antioxidant capacity.
Q6: Does the drying method of Perilla frutescens impact 2-hexanoylfuran content?
A7: Yes, different drying methods significantly affect the essential oil composition of Perilla leaves. While oven drying resulted in the highest essential oil yield, the specific impact on 2-hexanoylfuran content requires further analysis within the study data. []
Q7: What other volatile compounds are found alongside 2-hexanoylfuran in Perilla frutescens?
A8: Research identified various other volatile compounds in different parts of Perilla frutescens. These include but are not limited to: caryophyllene, linalool, caryophyllene oxide, 4-(2-methylcyclohex-1-enyl)-but-2-enal, limonene, and 1-pentanone. [, , , ] The specific composition varies depending on the plant part and extraction method.
Q8: Has 2-hexanoylfuran been studied in any model reactions?
A10: Yes, a study investigating aroma compound formation used 2-hexanoylfuran in a model reaction with [13C6]glucose, cysteine, and (E)-2-nonenal. The study revealed that glucose and (E)-2-nonenal played crucial roles in the formation of certain aroma compounds, including 2-hexanoylfuran. [] This highlights the potential involvement of 2-hexanoylfuran in complex chemical reactions relevant to flavor and fragrance development.
Q9: Are there alternative methods for controlling the release of 2-hexanoylfuran?
A11: One study investigated controlled release mechanisms for antifouling coatings, specifically focusing on gamma-decanolactone and 2-hexanoylfuran. The research highlighted the success of encapsulating these compounds in polymeric matrices and dispersing them in vinyl coatings for sustained release into artificial seawater. [] This suggests potential applications beyond mosquito control, utilizing controlled release strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


